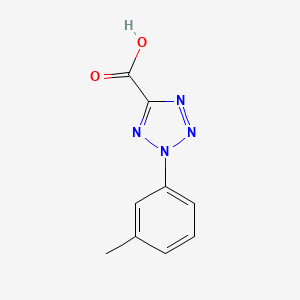

2-m-tolyl-2H-tetrazole-5-carboxylic acid

Description

2-m-Tolyl-2H-tetrazole-5-carboxylic acid is a heterocyclic compound featuring a tetrazole ring substituted at the 2-position with a meta-tolyl group (methyl-substituted phenyl) and a carboxylic acid group at the 5-position. Its molecular formula is C₉H₈N₄O₂, with a molecular weight of 204.18 g/mol (calculated from structural analogs in and ). This compound is of interest in medicinal chemistry, where tetrazoles often serve as bioisosteres for carboxylic acids due to their similar acidity but improved metabolic stability.

Propriétés

Formule moléculaire |

C9H8N4O2 |

|---|---|

Poids moléculaire |

204.19 g/mol |

Nom IUPAC |

2-(3-methylphenyl)tetrazole-5-carboxylic acid |

InChI |

InChI=1S/C9H8N4O2/c1-6-3-2-4-7(5-6)13-11-8(9(14)15)10-12-13/h2-5H,1H3,(H,14,15) |

Clé InChI |

WMRBJTQOYGXGEM-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)N2N=C(N=N2)C(=O)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry

The tetrazole ring structure is recognized for its versatility as a pharmacophore in medicinal chemistry. Compounds containing tetrazole groups, including 2-m-tolyl-2H-tetrazole-5-carboxylic acid, have been investigated for their biological activities, including:

- Antihypertensive Agents : Tetrazoles are integral to several antihypertensive drugs. For instance, losartan, a widely used antihypertensive agent, incorporates a tetrazole moiety that enhances its pharmacological properties . The carboxylic acid functionality in this compound may mimic natural carboxylic acids, potentially increasing the bioavailability and metabolic stability of related compounds.

- Antibacterial and Antifungal Activities : Recent studies have demonstrated that substituted tetrazoles exhibit significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The incorporation of the 2-m-tolyl group may enhance these activities through improved binding interactions with bacterial targets .

Table 1: Biological Activities of Tetrazole Derivatives

Coordination Chemistry

In coordination chemistry, tetrazoles serve as ligands due to their ability to coordinate with metal ions through nitrogen atoms. The presence of multiple nitrogen atoms in the tetrazole ring allows for the formation of stable complexes with transition metals.

- Metal Complexes : Research has shown that metal complexes formed with tetrazole derivatives can exhibit enhanced catalytic properties in various chemical reactions. For example, the coordination of this compound with palladium or copper can lead to improved catalytic activity in cross-coupling reactions .

Table 2: Coordination Properties of Tetrazole Ligands

| Metal Ion | Tetrazole Ligand | Complex Stability | Reference |

|---|---|---|---|

| Palladium | This compound | High | |

| Copper | Various Tetrazoles | Moderate |

Material Science

Tetrazoles have also found applications in material science, particularly in the development of explosives and propellants due to their high nitrogen content and stability.

- Explosives : The energetic properties of tetrazoles make them suitable candidates for use in explosives formulations. Studies indicate that derivatives like this compound can enhance the performance characteristics of explosive materials by improving energy output while maintaining safety during handling .

Study on Antihypertensive Activity

A recent investigation into the antihypertensive effects of tetrazole derivatives revealed that specific substitutions on the tetrazole ring significantly influenced their efficacy. The study reported that compounds with a 2-m-tolyl substitution exhibited superior activity compared to other analogs, suggesting a structure-activity relationship that merits further exploration .

Synthesis and Characterization

The synthesis of this compound has been achieved using microwave-assisted methods, resulting in high yields and purity. Characterization techniques such as NMR and IR spectroscopy confirmed the successful incorporation of the tetrazole moiety, highlighting its potential for further medicinal and industrial applications .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-Phenyl-2H-tetrazole-5-carboxylic Acid

- Structure : Substituted with a phenyl group (C₆H₅) at the 2-position instead of m-tolyl.

- Molecular Formula : C₈H₆N₄O₂; Molecular Weight : 190.16 g/mol.

- Key Differences: The absence of a methyl group reduces lipophilicity (lower logP compared to the m-tolyl analog).

- Synthesis : Prepared via cyclization of phenyl-substituted precursors, as described in patents (e.g., US2014/154179 A1).

Table 1: Structural and Physical Properties Comparison

| Property | 2-m-Tolyl-2H-tetrazole-5-carboxylic Acid | 2-Phenyl-2H-tetrazole-5-carboxylic Acid |

|---|---|---|

| Molecular Formula | C₉H₈N₄O₂ | C₈H₆N₄O₂ |

| Molecular Weight (g/mol) | 204.18 | 190.16 |

| Substituent Electronic Effect | Electron-donating (methyl) | Electron-withdrawing (phenyl) |

| Likely logP | ~1.5–2.0* | ~1.0–1.5* |

*Estimated based on substituent contributions.

2-Methyl-2H-tetrazole-5-carboxylic Acid

- Structure : A methyl group (CH₃) at the 2-position.

- Key Differences :

- Smaller substituent results in lower steric hindrance and higher solubility in polar solvents.

- The methyl group is less lipophilic than m-tolyl, further reducing logP.

- Stability: 2-substituted tetrazoles are more stable than 1-substituted analogs, as 1-methyltetrazole-5-carboxylic acid undergoes rapid decarboxylation under acidic conditions.

5-(m-Tolylamino)-1H-1,2,3-triazole-4-carboxylic Acid

- Structure: A triazole ring replaces the tetrazole, with an m-tolylamino group at the 5-position (CAS 2098121-35-6).

- Key Differences: The triazole ring is less acidic (pKa ~6–7) than tetrazole, altering reactivity in biological systems.

Thiazole-Based Analogs (e.g., Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate)

- Structure : Thiazole ring with a trifluoromethyl group and ester moiety (CAS 131748-96-4).

- Key Differences :

Table 2: Stability and Reactivity Comparison

| Compound | Decarboxylation Tendency | Preferred Synthesis Route |

|---|---|---|

| This compound | Low | Cyanotetrazole hydrolysis |

| 1-Methyl-1H-tetrazole-5-carboxylic Acid | High | Not recommended for long-term use |

Méthodes De Préparation

Nickel on MCM-41

Samarium on Boehmite Nanoparticles

Multistep Synthesis Involving Carboxylation

A patent-derived method outlines the sequential formation of the tetrazole ring followed by carboxylation:

Step 1: Tetrazole Formation

-

Reagents : Ethyl cyanoformate, NaN₃, trifluoroacetic acid

-

Conditions : 80°C, 4 hours

Step 2: Hydrolysis to Carboxylic Acid

Comparative Analysis of Methods

| Method | Catalyst | Time | Yield | Advantages |

|---|---|---|---|---|

| Cycloaddition | ZnCl₂ | 6–8 h | 70–85% | Low cost, scalable |

| Suzuki Coupling | XPhos Pd G3 | 22 h | 65–78% | High regioselectivity |

| Microwave Synthesis | Bi(NO₃)₃·5H₂O | 20–30 min | 82–90% | Rapid, energy-efficient |

| Catalytic (Ni/MCM-41) | Nickel nanoparticles | 30 min | 88% | Recyclable catalyst |

| Multistep Synthesis | – | 5 h | 68% | High purity, avoids azide handling |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-<i>m</i>-tolyl-2<i>H</i>-tetrazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Common methods involve cycloaddition reactions between nitriles and azides, often catalyzed by Lewis acids (e.g., nano-TiCl4·SiO2) . Alternatively, condensation of 3-formyl-indole derivatives with aminothiazolones in acetic acid under reflux (3–5 hours) is reported for analogous tetrazole-carboxylic acids . Key factors affecting yield include:

- Catalyst loading : Higher catalyst concentrations (e.g., 10 mol%) improve cycloaddition efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature control : Reflux conditions (~110°C) are critical for complete cyclization .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : A combination of techniques is recommended:

- HPLC/LC-MS : For assessing purity and detecting byproducts (e.g., unreacted nitriles or azides) .

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent positions on the tetrazole and <i>m</i>-tolyl groups. Pay attention to aromatic proton splitting patterns (~6.5–8.0 ppm) .

- FTIR : Key bands include C=O stretching (~1700 cm<sup>-1</sup>) and tetrazole ring vibrations (~1450 cm<sup>-1</sup>) .

Q. How can sample purification be optimized for this compound?

- Methodological Answer :

- Solid-phase extraction (SPE) : Use C18 cartridges with methanol/water gradients to remove polar impurities .

- Recrystallization : DMF/acetic acid (1:1) mixtures are effective for isolating crystalline products .

- TLC monitoring : Silica gel plates with ethyl acetate/hexane (3:7) can track reaction progress .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of 2-<i>m</i>-tolyl-2<i>H</i>-tetrazole-5-carboxylic acid, and how can SHELX tools address them?

- Methodological Answer : Challenges include:

- Disorder in the <i>m</i>-tolyl group : Use SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters .

- Hydrogen bonding networks : SHELXPRO can generate hydrogen-bonding tables to validate intermolecular interactions .

- Twinned crystals : SHELXD’s twin-law detection is critical for structure solution in such cases .

Q. How can computational methods resolve discrepancies in spectroscopic vs. crystallographic data?

- Methodological Answer :

- DFT calculations : Optimize the molecular geometry (e.g., using Gaussian09) and compare computed NMR shifts with experimental data to identify conformational mismatches .

- Electron density maps : Use SHELXE to validate hydrogen atom positions against residual density peaks .

- Example: A computed C=O bond length of 1.21 Å should align with crystallographic values (±0.02 Å); deviations may indicate protonation state errors .

Q. What strategies mitigate instability during pH-dependent studies of this compound?

- Methodological Answer :

- Buffering systems : Use phosphate buffers (pH 2–12) to maintain stability, as tetrazole derivatives are prone to hydrolysis outside this range .

- Spectrophotometric monitoring : Track UV absorbance at 260 nm (tetrazole ring π→π* transitions) to detect degradation .

- Controlled temperature : Store solutions at 4°C to slow decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.